molecular formula C16H15ClN4O2S B2582121 8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313479-83-3

8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2582121
CAS No.: 313479-83-3
M. Wt: 362.83
InChI Key: UVOIHYZRARHSQY-UHFFFAOYSA-N
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Description

8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H15ClN4O2S and its molecular weight is 362.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Purine derivatives, such as the one mentioned, are often studied for their synthetic routes and chemical properties. For instance, research on the ionization and methylation reactions of purine-6,8-diones has provided insight into their classification and chemical behavior, highlighting the influence of substituents on their reactivity and stability (Rahat, Bergmann, & Tamir, 1974). This foundational knowledge is critical for developing new compounds with tailored properties for various applications.

Biological Activity and Pharmaceutical Applications

Purine analogs have been extensively studied for their potent biological activities, including antiviral, antitumor, and enzyme inhibition properties. The development of purine libraries has led to the identification of specific inhibitors with significant biological activities, such as inducing apoptosis in tumor lymphocytes or reducing the viability of trypanosomes, showcasing the therapeutic potential of purine derivatives in treating various diseases (Lorente-Macías et al., 2018).

Novel Synthetic Approaches

Innovative synthetic approaches for purine derivatives, such as using thietanyl protection during the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, have been explored to overcome challenges related to the selective functionalization and protection of these molecules. This research highlights the importance of developing new synthetic methodologies for accessing structurally diverse purine derivatives with potential biological activities (Khaliullin & Shabalina, 2020).

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOIHYZRARHSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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